(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol
Description
Properties
IUPAC Name |
(2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-4,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBIXICOCPSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired methanol derivative .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Substituent Effects on Bioactivity: The 7-position is critical for target engagement. Compound 10 () incorporates a 4-hydroxybenzyl group at position 7, enabling PI4KIIIβ inhibition via hydrogen bonding and hydrophobic interactions . In contrast, halogenated analogs (e.g., ) prioritize lipophilicity and metabolic stability . The hydroxymethyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., phenyl in ).
Trifluoromethyl groups () enhance electron-withdrawing effects, influencing electronic distribution and binding affinity .
Therapeutic Implications :
- PI4KIIIβ inhibitors () highlight the scaffold’s relevance in respiratory diseases, while halogenated derivatives () may suit CNS targets due to blood-brain barrier penetration .
Research Findings and Structure-Activity Relationships (SAR)
- Position 3: Hydroxymethyl or phenol groups (target compound vs. ) improve water solubility, whereas aryl groups () favor hydrophobic binding pockets.
- Position 7: Amino or heterocyclic substituents (e.g., piperidine in ) are associated with kinase inhibition, while halogens () optimize pharmacokinetics .
- Ring Saturation : Partially saturated pyrimidine rings () may reduce planarity, altering interaction modes with enzymatic targets .
Biological Activity
Overview
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound belonging to the pyrazolopyrimidine family, characterized by its unique molecular structure (C9H11N3O). This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.
The synthesis of this compound typically involves the cyclization of 2,5-dimethylpyrazole with suitable aldehydes or ketones, followed by reduction to yield the methanol derivative. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of different derivatives and functionalizations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In a study assessing various derivatives, this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it was observed that this compound inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells . This inhibition leads to reduced cell viability and proliferation in various cancer cell lines.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest modulation of key signaling pathways related to cell growth and survival. This compound may also affect apoptosis pathways in cancer cells, promoting programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with other pyrazolopyrimidine derivatives is essential. The following table summarizes key differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | DHODH inhibition |
| 2,7-Dimethylpyrazolo[1,5-a]pyrimidine | Moderate | High | Cell cycle regulation |
| 3-Pyridylmethanol derivatives | Low | Moderate | Apoptosis induction |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives reported that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus significantly lower than that of standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Q & A
What are the optimized synthetic routes for (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol, and how can reaction conditions be tailored to improve regioselectivity?
Answer:
The synthesis typically involves cyclocondensation of aminopyrazole precursors with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol or toluene. For example, refluxing 3-aminopyrazole derivatives with ethyl acetoacetate under argon for 20 hours yielded 71% of the pyrazolo[1,5-a]pyrimidine core after cooling and filtration . Regioselectivity challenges at C-5 and C-7 positions can be mitigated using p-toluenesulfonic acid (p-TSA) as a catalyst in one-pot, three-step procedures, which direct substitutions to desired positions . Solvent polarity (e.g., DMF vs. THF) and crystallization gradients (0°C vs. room temperature) further refine purity and yield .
How can spectroscopic and chromatographic methods be employed to confirm the structural integrity of this compound?
Answer:
- NMR : H NMR analysis resolves methyl groups at δ 2.4–2.6 ppm (C-2 and C-5 methyls) and the hydroxymethyl proton at δ 4.2–4.5 ppm. C NMR confirms the pyrimidine carbons at 150–160 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection at 254 nm achieve >95% purity. Retention times vary by 0.2–0.5 minutes depending on solvent additives (e.g., 0.1% TFA) .
- HRMS : Exact mass calculations (e.g., [M+H]+ calcd. for CHNO: 192.1131) validate molecular composition .
What experimental strategies address low solubility of this compound in aqueous buffers for in vitro assays?
Answer:
Co-solvent systems (e.g., PEG-400/water 1:1 v/v) improve solubility to >1 mg/mL, while sonication (30 minutes at 40°C) reduces aggregation . For cell-based assays, dimethylacetamide (DMA) at <0.1% v/v minimizes cytotoxicity while maintaining solubility. Dynamic light scattering (DLS) monitors particle size (<200 nm) to ensure stability .
How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine core influence binding affinity to translocator protein (TSPO) in neuroimaging studies?
Answer:
Methyl groups at C-2 and C-5 enhance lipophilicity, promoting hydrophobic interactions with TSPO's aliphatic pocket. Comparative studies show 3–5-fold higher affinity (Ki < 10 nM) for 2,5-dimethyl analogs versus unsubstituted derivatives . The hydroxymethyl group at C-3 facilitates hydrogen bonding with Gln95, as confirmed by molecular docking . Radiolabeling with F (e.g., via prosthetic groups like fluoroethoxy) retains TSPO affinity while enabling PET imaging .
What methodologies resolve discrepancies in reported metabolic stability data across preclinical models?
Answer:
- In vitro assays : Liver microsome incubations (human vs. rodent) with LC-MS/MS quantification identify species-specific CYP450 metabolism. For example, human CYP3A4-mediated oxidation reduces half-life to <30 minutes, requiring prodrug strategies .
- In vivo PET : Compartmental modeling of F-labeled analogs corrects for metabolite interference in plasma input functions .
- Cross-validation : Parallel studies using stable isotopes (e.g., C-labeled internal standards) improve data reproducibility .
How can crystallographic data inform the design of stable solid-state formulations?
Answer:
X-ray diffraction identifies polymorphs (e.g., anhydrate vs. hydrate) impacting solubility and stability. For instance, Form I (anhydrous) exhibits a melting point of 210–212°C, while Form II (monohydrate) decomposes at 195°C . Hydrogen sulfate salts improve crystallinity and bioavailability, as demonstrated in patent formulations .
What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure. Fume hoods minimize inhalation risks during weighing .
- Waste disposal : Halogen-free solvents (e.g., ethanol) are used for rinsing glassware, with waste stored in sealed containers for incineration .
- Spill management : Absorbent pads (e.g., silica-based) are preferred over combustible materials for containment .
How can researchers optimize reaction yields for scale-up synthesis without compromising purity?
Answer:
- Catalyst screening : p-TSA (10 mol%) in toluene increases yield to >80% compared to uncatalyzed reactions (50–60%) .
- Workup optimization : Sequential washes with cold ethanol and hexane remove unreacted β-keto esters, reducing column chromatography reliance .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to temperature and stoichiometry .
What advanced computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- QSAR models : Predict logP (2.1–2.5) and plasma protein binding (>90%) using Molinspiration or ADMET Predictor® .
- Molecular dynamics (MD) : Simulates blood-brain barrier penetration (predicted BBB+ score: 0.65) based on polar surface area (<80 Ų) .
- Toxicity screening : Ames test simulations (e.g., Derek Nexus) flag potential mutagenicity risks from nitroso intermediates .
How can conflicting in vivo imaging data between tumor and normal tissue uptake be interpreted?
Answer:
- Blocking studies : Co-administration of PK11195 (TSPO antagonist) reduces tumor SUV by >50%, confirming target specificity .
- Autoradiography : Correlates PET signal intensity with ex vivo TSPO immunohistochemistry (R² > 0.8) .
- Kinetic modeling : Two-tissue compartment models distinguish specific binding (k3/k4 ratio) from nonspecific uptake in normal brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
